molecular formula C15H22N2 B1363728 Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine CAS No. 885951-14-4

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine

Cat. No.: B1363728
CAS No.: 885951-14-4
M. Wt: 230.35 g/mol
InChI Key: XCHQBHYCKBTAIO-UHFFFAOYSA-N
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Description

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine: is a synthetic organic compound that belongs to the class of amines. It features a complex structure with a pyrrolidine ring attached to an indane moiety via a methyl group. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indane Moiety: Starting with a suitable indane precursor, various functional groups can be introduced through reactions such as Friedel-Crafts alkylation or acylation.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with pyrrolidine.

    Methylation: The final step involves the methylation of the intermediate compound to form the desired amine.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of secondary or primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indanes, pyrrolidines, or methylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigation of its potential as a drug candidate due to its amine functionality.

    Biochemical Research: Studying its interactions with biological molecules.

Industry:

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine would depend on its specific interactions with molecular targets. Generally, amines can interact with receptors, enzymes, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl-(1-pyrrolidin-1-ylmethyl-benzyl)-amine
  • Methyl-(1-pyrrolidin-1-ylmethyl-phenyl)-amine

Comparison:

  • Structural Differences: The presence of different aromatic rings (indane vs. benzyl or phenyl) can significantly affect the compound’s properties.
  • Chemical Properties: Variations in reactivity, stability, and solubility.
  • Biological Activity: Differences in how these compounds interact with biological targets, potentially leading to varied pharmacological effects.

Conclusion

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine is a compound with intriguing potential in various scientific fields. While detailed information is scarce, understanding its synthesis, reactions, and applications can provide a foundation for further research and development.

Properties

IUPAC Name

N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQBHYCKBTAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377718
Record name Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-14-4
Record name Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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